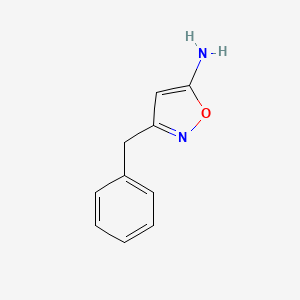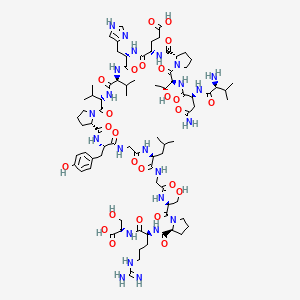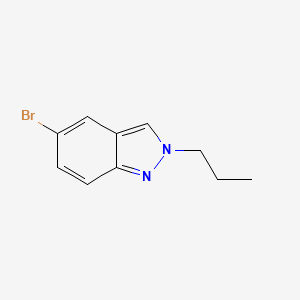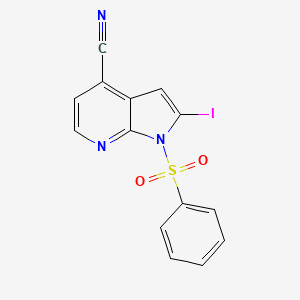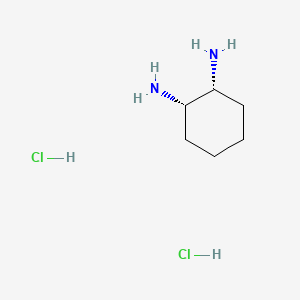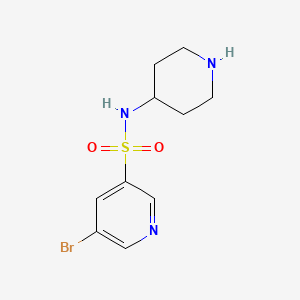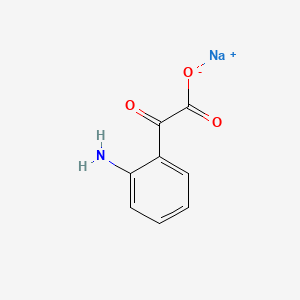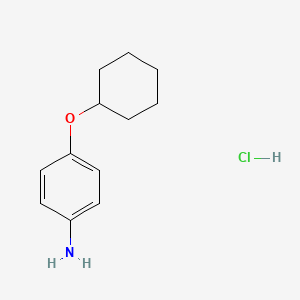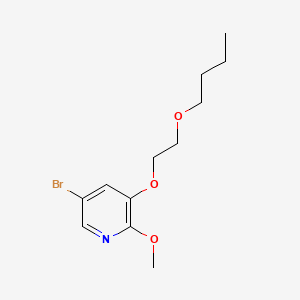
5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine is a chemical compound that is commonly used in scientific research. It is a pyridine derivative that has been found to be useful in a variety of applications, including as a reagent in organic synthesis and as a tool for studying biological systems. In
Scientific Research Applications
5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine has been used in a variety of scientific research applications. One of its primary uses is as a reagent in organic synthesis. It has been found to be useful in the synthesis of a variety of compounds, including heterocycles and natural products.
In addition to its use in organic synthesis, this compound has also been used as a tool for studying biological systems. It has been found to be a potent inhibitor of certain enzymes, including protein kinases and phosphodiesterases. It has also been used in studies of cell signaling pathways and as a tool for investigating the role of specific proteins in cellular processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine is not fully understood. However, it is known to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. This inhibition can lead to a variety of biochemical and physiological effects, including changes in cell signaling pathways and alterations in cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound can vary depending on the specific application. In studies of cell signaling pathways, it has been found to inhibit the activity of certain proteins, leading to changes in cellular processes such as proliferation and differentiation. In studies of enzymes, it has been found to inhibit the activity of specific enzymes, leading to alterations in cellular metabolism.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine in lab experiments is its versatility. It can be used in a variety of applications, including as a reagent in organic synthesis and as a tool for studying biological systems. It is also relatively easy to synthesize and purify.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity. It has been found to be cytotoxic in some studies, which could limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine. One area of interest is its potential use as a therapeutic agent. Its ability to inhibit certain enzymes could make it useful in the treatment of diseases such as cancer and inflammatory disorders. Another area of interest is its potential use as a tool for studying cellular processes. Further research could help to elucidate its mechanism of action and identify new applications for this compound.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has been found to be useful in a variety of scientific research applications. Its ability to inhibit certain enzymes and alter cellular processes makes it a valuable tool for studying biological systems. While there are limitations to its use in lab experiments, further research could help to identify new applications for this compound and elucidate its mechanism of action.
Synthesis Methods
The synthesis of 5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine involves the reaction of 5-bromo-2-methoxypyridine with 2-butoxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography or recrystallization.
Properties
IUPAC Name |
5-bromo-3-(2-butoxyethoxy)-2-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3/c1-3-4-5-16-6-7-17-11-8-10(13)9-14-12(11)15-2/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJVSCPZWVIASJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=C(N=CC(=C1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B596998.png)

